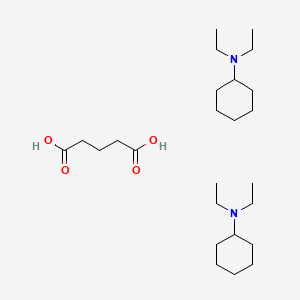

Bis(cyclohexyldiethylammonium) glutarate

Description

Bis(cyclohexyldiethylammonium) glutarate (CAS 68239-14-5) is an ammonium salt composed of two cyclohexyldiethylammonium cations paired with a glutarate dianion (C₅H₆O₄²⁻) . Glutarate, a C5 dicarboxylic acid, is a precursor for biopolymers like polyamide 6,5 and has roles in metabolic regulation, such as modulating pyruvate dehydrogenase complex (PDHc) activity via glutarylation in CD8+ T cells . The ammonium salt form enhances solubility and stability compared to free glutaric acid, making it suitable for industrial and biomedical applications .

Properties

CAS No. |

68239-14-5 |

|---|---|

Molecular Formula |

C25H50N2O4 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

N,N-diethylcyclohexanamine;pentanedioic acid |

InChI |

InChI=1S/2C10H21N.C5H8O4/c2*1-3-11(4-2)10-8-6-5-7-9-10;6-4(7)2-1-3-5(8)9/h2*10H,3-9H2,1-2H3;1-3H2,(H,6,7)(H,8,9) |

InChI Key |

YDTAOVWOJNQMBD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.C(CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(cyclohexyldiethylammonium) glutarate typically involves the reaction of cyclohexyldiethylamine with glutaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{2 (C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{) + C}_5\text{H}_8\text{O}_4 \rightarrow \text{(C}6\text{H}{11}\text{N(C}_2\text{H}_5\text{)}_2\text{)}_2\text{C}_5\text{H}_8\text{O}_4 ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexyldiethylammonium) glutarate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Bis(cyclohexyldiethylammonium) glutarate has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of bis(cyclohexyldiethylammonium) glutarate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Other Cyclohexyldiethylammonium Salts

Cyclohexyldiethylammonium salts vary by counterion, which influences their physicochemical properties:

- Cyclohexyldiethylammonium hydrogen glutarate (CAS 68239-13-4): This monovalent salt pairs one cyclohexyldiethylammonium cation with a hydrogen glutarate anion (C₅H₇O₄⁻). Its reduced charge density compared to the bis-ammonium form may lower solubility in polar solvents .

- Cyclohexyldiethylammonium hexadecyl sulfate (CAS 65151-49-7): The hydrophobic hexadecyl sulfate anion imparts surfactant-like properties, contrasting with the hydrophilic glutarate anion in the target compound .

Table 1: Cyclohexyldiethylammonium Salts Comparison

| Compound | CAS Number | Anion Type | Key Properties |

|---|---|---|---|

| Bis(cyclohexyldiethylammonium) glutarate | 68239-14-5 | Glutarate (C₅H₆O₄²⁻) | High solubility, metabolic applications |

| Cyclohexyldiethylammonium hydrogen glutarate | 68239-13-4 | Hydrogen glutarate (C₅H₇O₄⁻) | Moderate solubility |

| Cyclohexyldiethylammonium hexadecyl sulfate | 65151-49-7 | Hexadecyl sulfate | Surfactant potential |

Glutarate Esters

Glutarate esters, such as diethyl glutarate (DEG), enhance cellular uptake due to esterified ethyl groups:

- Diethyl Glutarate (DEG) : In CD8+ T cells, DEG increases central memory T cell (TCM) populations more effectively than free glutarate, suggesting esterification improves membrane permeability .

- Diisobutyl Glutarate and Dimethyl Glutarate : These esters exhibit lower volatility and higher hydrophobicity than DEG, making them suitable as plasticizers or solvents .

Table 2: Glutarate Esters vs. Ammonium Salt

Glutarate Cross-Linking Agents

Disuccinimidyl glutarate (DSG), a homobifunctional cross-linker with a 7.7 Å spacer arm, dimerizes proteins like KtrB by targeting lysine residues . Unlike this compound, DSG is non-ionic and designed for covalent bond formation in biochemical assays.

Table 3: Cross-Linker vs. Ammonium Salt

| Compound | Functionality | Application |

|---|---|---|

| This compound | Ionic interaction | Stabilization, formulation |

| Disuccinimidyl glutarate | Covalent cross-linking | Protein dimerization studies |

Metal-Glutarate Complexes

Bis[triphenyltin(IV)] glutarate (C₄₁H₃₆O₄Sn₂) is an organometallic compound with antitumor properties . Its tin-glutarate coordination contrasts with the ionic bonding in this compound, resulting in distinct reactivity and toxicity profiles.

Key Research Findings

- Metabolic Modulation : Glutarate derivatives, including DEG, regulate T cell differentiation via PDHc inhibition, but the ammonium salt form may offer controlled release in therapeutic contexts .

- Industrial Production : Fermentative glutarate production in C. glutamicum achieves titers up to 25.2 g/L, suggesting scalability for ammonium salt synthesis .

- Structural Impact : The bis-ammonium structure enhances aqueous solubility compared to hydrophobic esters or covalent cross-linkers, broadening formulation possibilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.